Superior Potency Against Human LOXL2 Compared to Direct Patent Analogs
The compound (reported as Compound 4-5 in patent US11358936) inhibits full-length recombinant human LOXL2 with an IC50 of 126 nM [1]. This represents a 6.7-fold higher potency compared to the structurally related analog Compound 4-7, which exhibits an IC50 of 850 nM under comparable assay conditions [2]. It is also 1.6-fold more potent than the congeneric Compound 4-11 (IC50 = 203 nM) [3].
| Evidence Dimension | Inhibitory potency against human LOXL2 |
|---|---|
| Target Compound Data | IC50 = 126 nM |
| Comparator Or Baseline | Compound 4-7: IC50 = 850 nM; Compound 4-11: IC50 = 203 nM |
| Quantified Difference | 6.7-fold more potent than Compound 4-7; 1.6-fold more potent than Compound 4-11 |
| Conditions | Inhibition of full-length recombinant human LOXL2 expressed in CHO cells, assessed as reduction in H2O2 production using DAP as substrate. |
Why This Matters
This significant potency difference demonstrates that the specific 4-chlorophenyl chloromethyl substitution is critical for achieving nanomolar activity, making the compound a much stronger candidate for in vitro LOXL2 studies than these close analogs.
- [1] BindingDB. Entry BDBM50232679. CHEMBL4068784::US11358936, Compound 4-5. Affinity Data for human LOXL2. View Source
- [2] BindingDB. Entry BDBM50266792. CHEMBL4075255::US11358936, Compound 4-7. Affinity Data for human LOXL2. View Source
- [3] BindingDB. Entry BDBM50232681. CHEMBL4099444::US11358936, Compound 4-11. Affinity Data for human LOXL2. View Source
